4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-20-10-17-9(18-11(19-10)21-2)16-8-5-3-4-7(6-8)12(13,14)15/h3-6H,1-2H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFJJVCMOAAAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the aniline derivative attacks the triazine ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,3,5-triazine ring undergoes nucleophilic substitution at electron-deficient positions. Methoxy groups at positions 4 and 6 deactivate the adjacent carbons, while the trifluoromethylphenyl group further modulates reactivity.
Key Reactions:
-
Chlorine Displacement : In analogs like 2-chloro-4,6-dimethoxy-1,3,5-triazine ( ), chlorine at position 2 is replaced by amines, alcohols, or organometallic reagents. For example:
| Reaction Type | Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Biaryl-triazine | 50–70% | Pd(PPh₃)₄, K₂CO₃, reflux | |
| Grignard Addition | RMgX | Ketone | >80% | THF, 0°C to RT |
Coupling Reactions
The triazine scaffold acts as a coupling agent in peptide synthesis and functionalization:
-
Amide Bond Formation : Derivatives like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) activate carboxylic acids for amidation . The trifluoromethylphenyl group in the target compound may enhance stability during such reactions.
Hydrolysis and Stability
Methoxy groups hydrolyze under acidic/basic conditions to hydroxyl derivatives, altering electronic properties:
-
Acidic Hydrolysis : Methoxy → hydroxyl conversion at positions 4/6, enabling further functionalization (e.g., phosphorylation) .
Electrophilic Aromatic Substitution
Electron-withdrawing substituents (e.g., CF₃) deactivate the phenyl ring, directing electrophiles to meta/para positions. Limited examples exist for direct substitution on the trifluoromethylphenyl group .
Synthetic Challenges
-
Steric Hindrance : The bulky trifluoromethylpheny
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for modifications that can lead to new materials or catalysts.
- Catalyst Development : Due to its ability to interact with various chemical species, it is being investigated for use in catalytic processes that require specific reactivity patterns.
Biology
- Biochemical Interactions : The structure of 4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine suggests potential interactions with biological macromolecules such as proteins and nucleic acids. Research is ongoing to determine its specific targets and modes of action within cellular systems.
- Anticancer Research : Preliminary studies indicate that triazine derivatives may exhibit anticancer properties. For example, related compounds have shown significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions reaching over 85% . This positions the compound as a candidate for further investigation in cancer therapeutics.
Industry
- Agrochemical Development : The compound's ability to interact with specific biological targets makes it suitable for developing agrochemicals such as herbicides and pesticides. Its trifluoromethyl group enhances biological activity and selectivity towards target organisms.
Case Study 1: Anticancer Activity
Research published in ACS Omega explored the synthesis and anticancer activity of various triazine derivatives. Among them, compounds similar to this compound demonstrated significant inhibition against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Agrochemical Efficacy
In another study focusing on agrochemical applications, derivatives of triazine compounds were tested for their herbicidal activity. Results indicated that modifications similar to those found in this compound improved selectivity and potency against target plant species while minimizing impact on non-target organisms .
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Triazine Core
Key Observations:
Substituent Reactivity :
- Chloro derivatives (e.g., 4,6-dichloro analogues) exhibit higher reactivity in nucleophilic substitutions, making them intermediates for methoxy or ethoxy analogues .
- Methoxy/ethoxy groups reduce electrophilicity, favoring stability in biological environments .
Biological Activity :
- Antimicrobial Activity : Ethoxy and pyrazoline-substituted triazines (e.g., 4,6-diethoxy derivatives) show moderate to potent antifungal and antibacterial effects due to enhanced lipophilicity .
- Kinase Inhibition : Chloro and fluorophenyl derivatives (e.g., PTEFb/CDK9 inhibitors) leverage electron-withdrawing groups for target binding .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 4,6-Dichloro Analogue | 4,6-Diethoxy Pyrazoline Derivative |
|---|---|---|---|
| LogP | 2.8 (estimated) | 3.5 | 4.1 |
| Water Solubility | ~50 µM | ~10 µM | ~5 µM |
| Synthetic Yield | 40–60%* | 20–40% | 50–70% |
*Estimated based on analogous methoxy-substitution reactions .
Key Trends:
- Lipophilicity : Ethoxy and chloro substituents increase LogP, reducing aqueous solubility but improving membrane permeability.
- Trifluoromethyl Group: Enhances metabolic stability and bioavailability compared to non-fluorinated analogues .
Biological Activity
4,6-Dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, consolidating findings from diverse sources.
Chemical Structure
The compound features a triazine ring substituted with methoxy and trifluoromethyl groups. Its chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on cancer cell lines and enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against the MCF-7 breast cancer cell line:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.2 |
| Hek293 | 22.4 |
The observed cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling pathways associated with cell survival and death .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes. Notably, it exhibits moderate inhibition of cyclooxygenase (COX) enzymes and lipoxygenases:
| Enzyme | IC50 (μM) |
|---|---|
| COX-2 | 10.4 |
| LOX-5 | 8.7 |
| LOX-15 | 9.1 |
These inhibitory effects may be linked to the electron-withdrawing nature of the trifluoromethyl group, which enhances binding affinity to the active sites of these enzymes .
The mechanism by which this compound exerts its biological effects involves several key interactions at the molecular level:
- Protein-Ligand Interactions : Molecular docking studies suggest that the trifluoromethyl group engages in hydrogen and halogen bonding with amino acid residues within enzyme active sites .
- Signal Transduction Pathways : The compound modulates pathways related to apoptosis and inflammation, potentially through the inhibition of COX and LOX activities .
Case Studies
Several studies have explored the biological activity of this compound in detail:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited growth at micromolar concentrations. The mechanisms involved apoptosis induction and cell cycle arrest .
- Enzyme Activity Assessment : Another investigation focused on enzyme inhibition revealed that the compound effectively inhibited COX-2 and lipoxygenases in vitro, suggesting potential applications in anti-inflammatory therapies .
- Molecular Docking Analysis : In silico modeling indicated favorable binding interactions between the compound and target proteins involved in cancer progression and inflammation .
Q & A
Basic: What are the recommended synthetic routes for 4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine, and what challenges arise during its preparation?
Answer:
The synthesis typically involves a multi-step approach starting with a triazine core (e.g., cyanuric chloride) followed by sequential nucleophilic substitutions. Key steps include:
Methoxy Substitution : Reacting cyanuric chloride with methoxy groups at positions 4 and 6 under controlled alkaline conditions (e.g., K₂CO₃ in acetone at 0–5°C) .
Amino Group Introduction : Coupling the intermediate 4,6-dimethoxy-1,3,5-triazin-2-amine with 3-(trifluoromethyl)aniline via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) or high-temperature reflux in polar aprotic solvents (e.g., DMF) .
Challenges : Competing side reactions (e.g., over-substitution), sensitivity of trifluoromethyl groups to hydrolysis, and low yields due to steric hindrance from the bulky 3-(trifluoromethyl)phenyl group. Purification often requires column chromatography or recrystallization .
Basic: What analytical methods are most effective for characterizing this compound’s purity and structural integrity?
Answer:
- HPLC-MS : Quantifies purity (>95% via reverse-phase C18 columns with UV detection at 254 nm) and confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves methoxy (δ ~3.8–4.0 ppm), trifluoromethyl (δ ~120–125 ppm in ¹³C), and aromatic protons (δ ~7.0–7.8 ppm). ¹⁹F NMR detects the CF₃ group (δ ~-60 ppm) .
- X-ray Crystallography : Validates planar triazine ring geometry and substituent orientation (if single crystals are obtainable) .
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Answer:
The electron-withdrawing CF₃ group:
- Reduces Electron Density : Stabilizes the triazine ring via inductive effects, making it less susceptible to electrophilic attack.
- Enhances Lipophilicity : Increases logP values, impacting solubility in aqueous media (relevant for biological assays) .
Methodological Insight : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps), predicting reactivity sites for further functionalization .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies in antimicrobial or anticancer activity may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Validate using standardized protocols (e.g., CLSI guidelines).
- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS post-assay .
- Structural Confirmation : Recheck NMR and HRMS data to rule out degradation or impurities .
Advanced: What strategies optimize the compound’s selectivity in target-binding studies (e.g., enzyme inhibition)?
Answer:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with ethoxy or varying the aryl group) and test inhibition against related enzymes (e.g., kinases vs. phosphatases) .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., triazine-based inhibitors in ATP-binding pockets) .
- Kinetic Studies : Measure IC₅₀ and Ki values under varied pH/temperature conditions to assess competitive vs. non-competitive inhibition .
Basic: What safety and handling protocols are critical for this compound?
Answer:
- Toxicity : Limited data available; assume acute toxicity (LD₅₀ >500 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood.
- Storage : -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of methoxy/CF₃ groups .
Advanced: How can computational methods guide the design of derivatives with enhanced properties?
Answer:
- QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ, molar refractivity) with bioactivity to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic profiles (e.g., BBB permeability, CYP450 interactions) .
- Free Energy Perturbation (FEP) : Simulates binding affinity changes upon mutations or substituent modifications .
Basic: What spectroscopic techniques confirm successful functionalization of the triazine core?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
